

A Comprehensive Technical Guide to the Physicochemical Properties of Bicyclopentyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bicyclopentyl**

Cat. No.: **B158630**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopentyl, also known as cyclopentylcyclopentane, is a saturated alicyclic hydrocarbon with the chemical formula C₁₀H₁₈.^{[1][2][3][4][5][6]} Its unique bicyclic structure imparts specific physicochemical characteristics that are of interest in various fields, including materials science and as a building block in organic synthesis. This guide provides an in-depth overview of the core physicochemical properties of **Bicyclopentyl**, supported by available data and generalized experimental methodologies.

Physicochemical Properties

The key physicochemical properties of **Bicyclopentyl** are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General and Molecular Properties of Bicyclopentyl

Property	Value	Source(s)
Chemical Formula	C10H18	[1] [2] [3] [5] [6]
Molecular Weight	138.25 g/mol	[1] [2] [5] [6] [7]
CAS Registry Number	1636-39-1	[1] [2] [3] [5] [8]
Synonyms	Cyclopentylcyclopentane, Dicyclopentyl	[1] [3] [4] [5] [8]
Canonical SMILES	C1CCC(C1)C2CCCC2	[5]
InChI Key	MAWOHFOSAIXURX- UHFFFAOYSA-N	[1] [3]

Table 2: Thermodynamic and Physical Properties of Bicyclopentyl

Property	Value	Unit	Source(s)
Boiling Point	~190 (estimated)	°C	[5]
188.7 (rough estimate)	°C		[9]
Melting Point	-35.352 to -35.331	°C	[9]
~238 to 240	K		[1] [8]
Density	0.8102 (estimate)	g/cm ³	[9]
Vapor Pressure	0.9226 @ 20°C (estimated)	hPa	[5]
1.3218 @ 25°C (estimated)	hPa		[5]
Flash Point	49.81 (estimated)	°C	[5]
Refractive Index	1.4860 (estimate)		[9]

Table 3: Partition and Solubility Properties of Bicyclopentyl

Property	Value	Unit	Source(s)
logP (Octanol/Water Partition Coefficient)	4.6 (XLogP3-AA)	[5]	
Solubility	Insoluble in water. Soluble in organic solvents like Chloroform and Hexanes (slightly).	[9][10]	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Bicyclopentyl** are not readily available in the public domain. However, standardized methods are routinely employed for the characterization of alkanes and similar organic compounds.[11][12][13][14] The following are generalized methodologies that would be applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like **Bicyclopentyl**, a common method for determination is distillation under atmospheric pressure, following OECD Guideline 103.

- Apparatus: A standard distillation apparatus including a distillation flask, condenser, thermometer, and receiving flask.
- Procedure:
 - A sample of **Bicyclopentyl** is placed in the distillation flask with boiling chips.
 - The apparatus is assembled, and cooling water is circulated through the condenser.
 - The flask is heated gently.

- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Melting Point

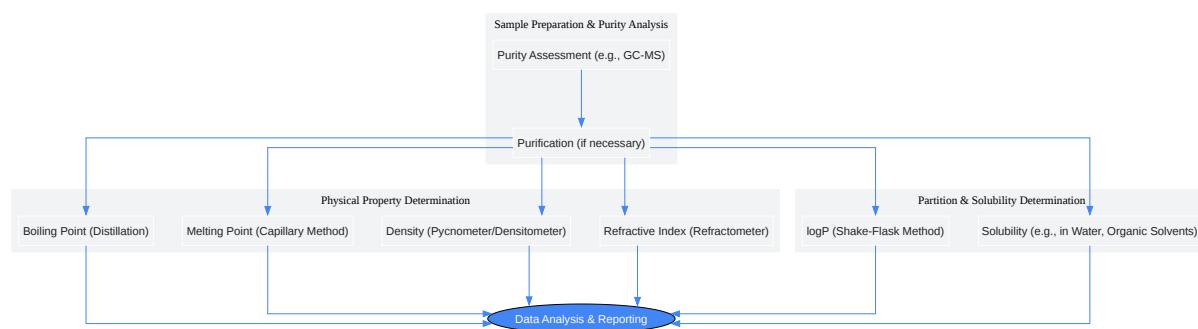
The melting point is the temperature at which a substance changes from a solid to a liquid state. The capillary tube method (OECD Guideline 102) is a standard technique.

- Apparatus: A melting point apparatus with a heated block and a thermometer or digital temperature sensor, and capillary tubes.
- Procedure:
 - A small, powdered sample of solidified **Bicyclopentyl** is packed into a capillary tube.
 - The capillary tube is placed in the melting point apparatus.
 - The sample is heated at a slow, controlled rate.
 - The temperature range over which the sample melts is recorded as the melting point.

Determination of Density

Density is the mass per unit volume. For liquids like **Bicyclopentyl**, a pycnometer or a vibrating tube densimeter can be used (OECD Guideline 109).[\[12\]](#)

- Apparatus: A pycnometer of a known volume or a digital densimeter.
- Procedure (using a pycnometer):
 - The empty pycnometer is weighed.
 - It is then filled with the **Bicyclopentyl** sample and weighed again.
 - The temperature of the sample is recorded.
 - The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.


Determination of logP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method (OECD Guideline 107) is a common experimental procedure.

- Apparatus: Separatory funnels, shaker, and an analytical instrument for concentration measurement (e.g., GC or HPLC).
- Procedure:
 - A known amount of **Bicyclopentyl** is dissolved in a mixture of n-octanol and water in a separatory funnel.
 - The mixture is shaken until equilibrium is reached.
 - The octanol and water phases are separated.
 - The concentration of **Bicyclopentyl** in each phase is determined analytically.
 - The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a chemical substance like **Bicyclopentyl**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1'-Bicyclopentyl [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 4. 1,1'-Bicyclopentyl [webbook.nist.gov]
- 5. scent.vn [scent.vn]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Dicyclopentyl | C10H18 | CID 15417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1'-Bicyclopentyl [webbook.nist.gov]
- 9. 1636-39-1 CAS MSDS (BICYCLOPENTYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. publishoa.com [publishoa.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Bicyclopentyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158630#what-are-the-physicochemical-properties-of-bicyclopentyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com